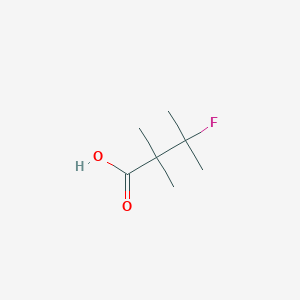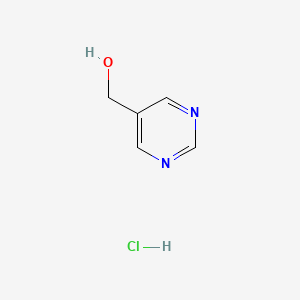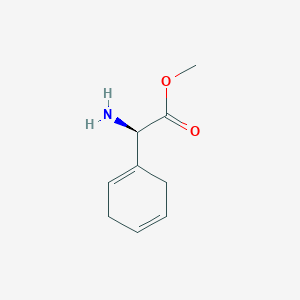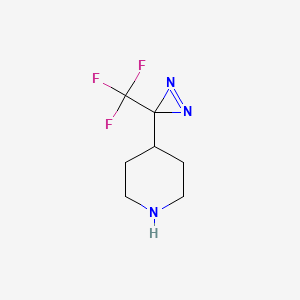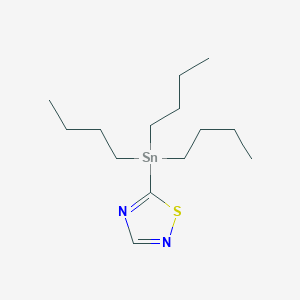
3-(4-Chlorophenyl)imidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)imidazolidin-4-one is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)imidazolidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolidinone ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of solvents like dimethylformamide and catalysts such as ferric chloride under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Chlorophenyl)imidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidin-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 3-(4-chlorophenyl)imidazolidin-4-ol.
Substitution: Halogen substitution reactions can introduce different functional groups at the 4-chlorophenyl position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Imidazolidin-2,4-dione derivatives.
Reduction: 3-(4-Chlorophenyl)imidazolidin-4-ol.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)imidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in protein-ligand interactions.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)imidazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Imidazolidin-2-one: Similar structure but with different chemical properties and applications.
Imidazol-4-one: Another isomer with distinct reactivity and biological activity.
Hydantoin: A related compound with a broader range of pharmacological activities.
Uniqueness: 3-(4-Chlorophenyl)imidazolidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chlorophenyl group enhances its potential as an antimicrobial and anticancer agent compared to other imidazolidinones .
Propriétés
Formule moléculaire |
C9H9ClN2O |
|---|---|
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)imidazolidin-4-one |
InChI |
InChI=1S/C9H9ClN2O/c10-7-1-3-8(4-2-7)12-6-11-5-9(12)13/h1-4,11H,5-6H2 |
Clé InChI |
RBUVLTJQKKAHEP-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(CN1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


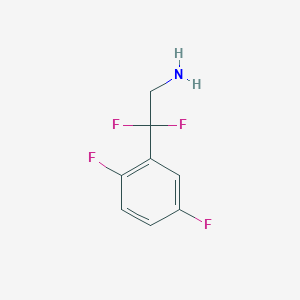
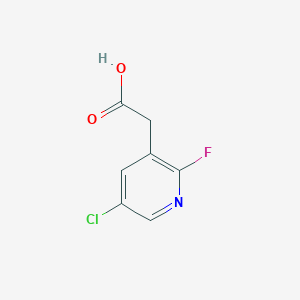
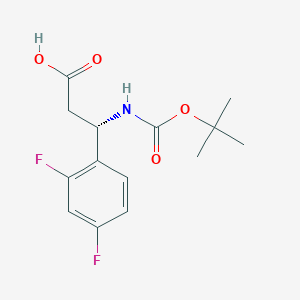

![4-[4-(1h-Imidazol-4-yl)phenyl]morpholine](/img/structure/B13537819.png)
![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)
